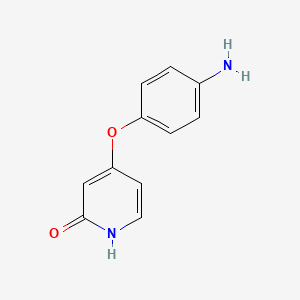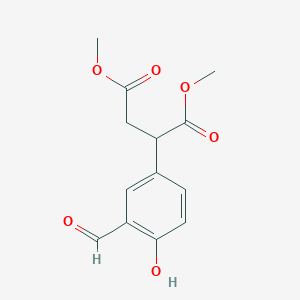
Methyl (2R)-2-amino-2-(oxetan-3-YL)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Methyl 2-amino-2-(oxetan-3-yl)acetate is a chemical compound with the molecular formula C6H11NO3 and a molecular weight of 145.16 g/mol . This compound is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and an amino group attached to the second carbon of the acetate moiety. The ®-configuration indicates that the compound is optically active and has a specific three-dimensional arrangement.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2-amino-2-(oxetan-3-yl)acetate typically involves the reaction of oxetan-3-ylamine with methyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group attacks the carbonyl carbon of methyl chloroacetate, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of ®-Methyl 2-amino-2-(oxetan-3-yl)acetate may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
®-Methyl 2-amino-2-(oxetan-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetan-3-yl derivatives.
Reduction: Reduction reactions can convert the oxetane ring to other functional groups.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetan-3-yl ketones, while reduction can produce oxetan-3-yl alcohols .
Scientific Research Applications
®-Methyl 2-amino-2-(oxetan-3-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its unique structure.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-Methyl 2-amino-2-(oxetan-3-yl)acetate involves its interaction with specific molecular targets. The oxetane ring and amino group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
(S)-Methyl 2-amino-2-(oxetan-3-yl)acetate: The enantiomer of the ®-isomer, with similar chemical properties but different biological activity.
Methyl 2-amino-2-(tetrahydrofuran-3-yl)acetate: A compound with a tetrahydrofuran ring instead of an oxetane ring, leading to different reactivity and applications.
Methyl 2-amino-2-(oxiran-3-yl)acetate: A compound with an oxirane ring, which has different chemical behavior compared to the oxetane ring.
Uniqueness
®-Methyl 2-amino-2-(oxetan-3-yl)acetate is unique due to its oxetane ring, which imparts distinct chemical and physical properties. The ®-configuration also contributes to its specific interactions with biological targets, making it valuable in various research and industrial applications .
Properties
CAS No. |
394653-41-9 |
|---|---|
Molecular Formula |
C6H11NO3 |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
methyl (2R)-2-amino-2-(oxetan-3-yl)acetate |
InChI |
InChI=1S/C6H11NO3/c1-9-6(8)5(7)4-2-10-3-4/h4-5H,2-3,7H2,1H3/t5-/m1/s1 |
InChI Key |
PEBXHAVHVOZWTQ-RXMQYKEDSA-N |
SMILES |
COC(=O)C(C1COC1)N |
Isomeric SMILES |
COC(=O)[C@@H](C1COC1)N |
Canonical SMILES |
COC(=O)C(C1COC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5-Formylbenzo[b]thiophen-2-yl)boronic acid](/img/structure/B1512677.png)



![(1S,3R,4R)-Ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride](/img/structure/B1512684.png)


![4-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)quinoline-6-carbaldehyde](/img/structure/B1512693.png)



![(1S,3R,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B1512700.png)


